molecular formula C17H16N2O6S2 B12200109 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12200109
M. Wt: 408.5 g/mol
InChI Key: GLILFSAMSOGKJP-ZSOIEALJSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a dioxido-dihydrothiophene ring, a methoxybenzylidene moiety, and a thiazolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The starting materials might include thiophene derivatives, benzaldehyde derivatives, and thiazolidinone derivatives. Common synthetic routes could involve:

    Formation of the dioxido-dihydrothiophene ring: This could be achieved through oxidation reactions using reagents like hydrogen peroxide or peracids.

    Condensation reactions: The methoxybenzylidene moiety could be introduced via a condensation reaction between a methoxybenzaldehyde and a thiazolidinone derivative.

    Amide bond formation: The final step might involve the formation of an amide bond between the dioxido-dihydrothiophene ring and the thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions could target the dioxido groups or the double bonds in the benzylidene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors and altering signal transduction pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring, known for their diverse biological activities.

    Benzylidene derivatives: Compounds with benzylidene moieties, often studied for their pharmacological properties.

    Thiophene derivatives: Compounds containing thiophene rings, used in various chemical and pharmaceutical applications.

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H16N2O6S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H16N2O6S2/c1-25-13-4-2-3-11(7-13)8-14-16(21)19(17(22)26-14)9-15(20)18-12-5-6-27(23,24)10-12/h2-8,12H,9-10H2,1H3,(H,18,20)/b14-8-

InChI Key

GLILFSAMSOGKJP-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3

Origin of Product

United States

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